2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-, phenylmethylester
Overview
Description
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-, phenylmethylester is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a phenylmethyl ester group and a hydroxy group at specific positions on the isoquinoline ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets.
Mode of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, can interact with their targets to induce biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-, phenylmethylester can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another method includes the asymmetric reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF), yielding the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-, phenylmethylester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-, phenylmethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the position and type of substituents.
Coumarin derivatives: These compounds have a similar heterocyclic structure and exhibit comparable chemical reactivity.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-, phenylmethylester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a phenylmethyl ester group makes it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-7-6-15-11-18(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURZBWDWQLBDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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